Physical and chemical characteristics of Nitisinone-13C6
Physical and chemical characteristics of Nitisinone-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical characteristics of Nitisinone-13C6, an isotopically labeled form of Nitisinone. This document is intended for researchers, scientists, and professionals in drug development who utilize Nitisinone-13C6 as an internal standard for pharmacokinetic studies, metabolic tracing, and quantitative analysis.
Core Physicochemical Properties
Nitisinone-13C6 is a stable isotope-labeled version of Nitisinone, where six carbon atoms in the cyclohexane-1,3-dione ring have been replaced with Carbon-13 isotopes.[1] This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound, Nitisinone.[2]
Structural and Identification Data
| Property | Value |
| IUPAC Name | 2-(2-nitro-4-(trifluoromethyl)benzoyl)cyclohexane-1,3-dione-1,2,3,4,5,6-¹³C₆[2] |
| Synonyms | NTBC-¹³C₆, Orfadin-¹³C₆, Nitisone-¹³C₆[2][3] |
| CAS Number | 1246815-63-3 |
| Molecular Formula | C₈[¹³C₆]H₁₀F₃NO₅ |
| Molecular Weight | 335.18 g/mol |
| Accurate Mass | 335.0712 |
| SMILES | [O-]--INVALID-LINK--c1cc(ccc1C(=O)[¹³CH]2--INVALID-LINK--[¹³CH2][¹³CH2][¹³CH2][¹³C]2=O)C(F)(F)F |
| InChI Key | OUBCNLGXQFSTLU-GRIYWAASSA-N |
Physical and Chemical Characteristics
| Property | Value |
| Appearance | A solid, Tan Solid, Light Beige to Brown Solid |
| Purity | ≥98%, >95% (HPLC) |
| Solubility | Slightly soluble: Chloroform, Ethyl AcetateSoluble: DMSO, Dimethylformamide (DMF)Sparingly soluble: Aqueous buffers |
| Storage Conditions | 2-8°C Refrigerator, -20°C |
| LogP | 1.6 |
Mechanism of Action: Inhibition of Tyrosine Catabolism
Nitisinone is a competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a critical component of the tyrosine catabolic pathway, responsible for converting 4-hydroxyphenylpyruvate to homogentisate. By inhibiting HPPD, Nitisinone effectively blocks this pathway. This action is the therapeutic basis for treating Hereditary Tyrosinemia Type 1 (HT-1), as it prevents the accumulation of toxic metabolites like maleylacetoacetate and fumarylacetoacetate, and their subsequent conversion to the hepatotoxic and nephrotoxic compound, succinylacetone. Nitisinone-13C6, being structurally and functionally identical to Nitisinone, follows the same mechanism of action.
Experimental Protocols
Nitisinone-13C6 is primarily used as an internal standard in quantitative analytical methods.
Protocol: Quantification by UPLC-MS/MS
This protocol is adapted from a validated method for determining Nitisinone in human plasma, where Nitisinone-13C6 serves as the internal standard (IS).
1. Preparation of Stock and Working Solutions:
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Prepare individual stock solutions of Nitisinone and Nitisinone-13C6 (IS) in methanol at a concentration of 100 µg/mL.
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Prepare standard working solutions by spiking blank human plasma with the Nitisinone stock solution to achieve a calibration curve range of 2–100 µg/mL.
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Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 6, 50, and 90 µg/mL).
2. Sample Preparation (Protein Precipitation):
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To a 20 µL aliquot of plasma sample (standard, QC, or unknown), add the Nitisinone-13C6 IS.
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Add acidified acetonitrile (0.2% formic acid) to precipitate plasma proteins.
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Vortex the mixture thoroughly.
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Centrifuge the samples to pellet the precipitated proteins.
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Transfer the supernatant to an autosampler vial for analysis.
3. UPLC-MS/MS Instrumental Analysis:
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Chromatographic Column: Atlantis dC18 (2.1 x 100 mm, 3 µm).
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Mobile Phase: 10 mM Ammonium Acetate and Methanol (10:90, v/v).
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Flow Rate: 0.25 mL/min.
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Injection Volume: 10 µL.
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Mass Spectrometry: Triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
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MRM Transitions:
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Nitisinone: m/z 330 → 217.92
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Nitisinone-¹³C₆ (IS): m/z 336 → 217.91
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Ion Source Temperature: 150°C.
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Desolvation Temperature: 500°C.
4. Data Analysis:
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Quantify Nitisinone concentration by calculating the peak area ratio of the analyte to the internal standard (Nitisinone-13C6).
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Generate a calibration curve by plotting the peak area ratios against the known concentrations of the prepared standards.
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Determine the concentration of unknown samples by interpolation from the calibration curve.
